N-Desmethyl Clarithromycin - 101666-68-6

N-Desmethyl Clarithromycin

Catalog Number: EVT-346367
CAS Number: 101666-68-6
Molecular Formula: C37H67NO13
Molecular Weight: 733.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Desmethyl Clarithromycin is a significant metabolite of Clarithromycin, a commonly used macrolide antibiotic. [, , ] It plays a crucial role in scientific research, particularly in studies concerning drug metabolism, pharmacokinetics, and drug-drug interactions. [, , , ] This analysis focuses solely on its research applications, excluding information related to drug use, dosage, and side effects.

Molecular Structure Analysis

While specific structural analysis data for N-Desmethyl Clarithromycin is not extensively elaborated upon in the provided papers, its structure is closely related to Clarithromycin, differing by the absence of a methyl group on the nitrogen atom at the 4" position of the desosamine sugar moiety. This structural modification can influence its binding affinity to target sites and consequently alter its pharmacological activity compared to the parent compound. [, , , ]

Physical and Chemical Properties Analysis

The provided literature does not provide a comprehensive analysis of the distinct physical and chemical properties of N-Desmethyl Clarithromycin. Nevertheless, being a metabolite of Clarithromycin, it is expected to share some similarities in terms of solubility, polarity, and stability. [, ] Dedicated studies focusing on characterizing these properties are essential to fully understand its behavior in different biological and environmental matrices.

Applications
  • Drug Metabolism and Pharmacokinetics: N-Desmethyl Clarithromycin serves as a crucial analyte in studies investigating the metabolism and pharmacokinetic profiles of Clarithromycin. [, , , , , , , ] By quantifying its levels in biological samples like plasma, researchers can gain valuable insights into the metabolic pathways, clearance rates, and potential drug-drug interactions of Clarithromycin. [, , , , , ] This information is essential for optimizing dosing regimens and understanding inter-individual variability in response to Clarithromycin therapy. [, , , , ]

  • Drug-Drug Interactions: N-Desmethyl Clarithromycin is also investigated in the context of drug-drug interactions. [, ] Since it is primarily metabolized by CYP3A4, co-administration of Clarithromycin with other drugs that inhibit or induce this enzyme can alter the exposure levels of both Clarithromycin and N-Desmethyl Clarithromycin, potentially leading to therapeutic failure or increased risk of adverse events. [, , , ]

  • Environmental Monitoring: The presence of pharmaceutical metabolites, including N-Desmethyl Clarithromycin, in wastewater and other environmental compartments has raised concerns about potential ecological impacts. [, ] Analytical methods are being developed to detect and quantify these metabolites, providing valuable data for assessing the fate and persistence of pharmaceuticals in the environment. [, , , ]

  • Biomarker Development: Research suggests that N-Desmethyl Clarithromycin levels could potentially serve as a biomarker for specific disease states or physiological conditions. [, ] For instance, one study indicated a correlation between DMO levels and metabolic parameters in patients with schizophrenia. []

Future Directions
  • Detailed Mechanistic Studies: In-depth studies are needed to elucidate the precise mechanism of action of N-Desmethyl Clarithromycin, particularly its potential interactions with bacterial ribosomes and its contribution to the overall antibacterial effect of Clarithromycin. [, ]

  • Comprehensive Property Characterization: Further research focusing on characterizing the physicochemical properties of N-Desmethyl Clarithromycin, such as solubility, stability, and partition coefficient, is crucial to better understand its behavior in different biological and environmental matrices. []

  • Biomarker Validation: Further investigation and validation of N-Desmethyl Clarithromycin as a potential biomarker for specific diseases or physiological conditions, particularly in the context of metabolic disorders and psychiatric illnesses, could provide valuable diagnostic and prognostic tools. [, ]

  • Environmental Fate and Toxicity: Research exploring the fate, persistence, and potential ecotoxicological effects of N-Desmethyl Clarithromycin in various environmental compartments is crucial for assessing the long-term impacts of pharmaceutical pollution. [, ]

Clarithromycin

Compound Description: Clarithromycin is a semi-synthetic macrolide antibiotic used to treat various bacterial infections. [, , , , , ] It is a substrate for cytochrome P450 (CYP) 3A4, a key enzyme in drug metabolism. [, , , ] Clarithromycin is known to inhibit CYP3A4, potentially leading to drug-drug interactions. [, ]

Relevance: Clarithromycin is the parent compound of N-Desmethyl Clarithromycin. N-Desmethyl Clarithromycin is a metabolite of clarithromycin, formed through N-demethylation. [, , ] Structurally, N-Desmethyl Clarithromycin is identical to clarithromycin, except for the replacement of a methyl group with a hydrogen atom on the nitrogen atom of the desosamine sugar moiety.

Erythromycin

Compound Description: Erythromycin is a macrolide antibiotic that shares structural similarities with clarithromycin. [, ] It is also a substrate for CYP3A4. [, ] Erythromycin is metabolized to N-desmethyl-erythromycin A in chicken liver microsomes. [, ]

Relevance: Erythromycin and N-Desmethyl Clarithromycin belong to the same class of antibiotics, macrolides, and possess similar structures. [, ] Both are metabolized via N-demethylation, a common metabolic pathway for many drugs. [, , ] The N-demethylated metabolites of both erythromycin and clarithromycin are formed through the same enzymatic reaction. [, , ] This suggests that the presence or absence of the methyl group on the desosamine nitrogen might influence the metabolism and activity of these macrolides.

N-desmethyl-erythromycin A

Compound Description: N-desmethyl-erythromycin A is a metabolite of erythromycin formed by N-demethylation. [, ] This metabolite has been tentatively identified in chicken liver microsomes. [, ]

Relevance: N-desmethyl-erythromycin A shares a similar metabolic pathway with N-Desmethyl Clarithromycin. [, ] Both are formed from their respective parent compounds, erythromycin and clarithromycin, through N-demethylation. [, ] Structurally, both N-desmethyl-erythromycin A and N-Desmethyl Clarithromycin lack a methyl group on the nitrogen atom of the desosamine sugar moiety compared to their parent compounds.

Properties

CAS Number

101666-68-6

Product Name

N-Desmethyl Clarithromycin

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

Molecular Formula

C37H67NO13

Molecular Weight

733.9 g/mol

InChI

InChI=1S/C37H67NO13/c1-14-25-37(10,44)30(41)20(4)27(39)18(2)16-36(9,46-13)32(51-34-28(40)24(38-11)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-35(8,45-12)31(42)23(7)48-26/h18-26,28-32,34,38,40-42,44H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1

InChI Key

CIJTVUQEURKBDL-RWJQBGPGSA-N

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)OC)C)C)O)(C)O

Synonyms

N-Demethyl-6-O-methylerythromycin; 3"-N-Demethylclarithromycin; N-(Desmethyl)clarithromycin; N-Demethylclarithromycin; USP Clarithromycin Impurity D

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)OC)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)OC)C)C)O)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.